5-chloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a chlorine atom and a carboxamide group, as well as a thiazole ring substituted with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through the reaction of a naphthalene derivative with a thioamide. This intermediate is then coupled with a chlorinated thiophene carboxylic acid derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like palladium on carbon (Pd/C) for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution of the chlorine atom can yield various thiophene derivatives.
Scientific Research Applications
5-chloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antitumor or antimicrobial agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and are often determined through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and thiophene derivatives, such as:
- 5-chloro-N-(4-(2-pyridinyl)-1,3-thiazol-2-yl)thiophene-2-carboxamide
- 5-chloro-N-(4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-yl)thiophene-2-carboxamide .
Uniqueness
What sets 5-chloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide apart is its unique combination of a naphthalene moiety with a thiazole and thiophene ring, which may confer distinct electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-chloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS2/c19-16-8-7-15(24-16)17(22)21-18-20-14(10-23-18)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXVLIGFRHLRHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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